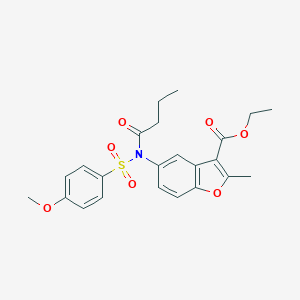

ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a complex organic compound. Its molecular formula is C23H25NO7S, with an average mass of 459.512 Da . It is related to other compounds such as ethyl (((4-methoxyphenyl)sulfonyl)amino)acetate and ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate.

Synthesis Analysis

The synthesis of related compounds often involves reactions of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing nitrogen, such as 1,2,3-triazoles, are known for their significant biological activities and are used in several medications .

Development of Pharmacophores

It serves as a building block in the development of pharmacophores for substrate-selective inhibition of enzymes like ALOX15, which are important in cancer and inflammation research .

Structural Analysis via Crystallography

The compound is used in structural determination studies, including single-crystal X-ray diffraction, to confirm the structure of synthesized products, which is essential for understanding their chemical properties .

Bioactive Lipid Research

In the field of bioactive lipids, this compound can be a precursor for molecules that interact with lipid peroxidizing enzymes, providing insights into the pathophysiological roles of these enzymes .

Organic Synthesis Methodologies

Researchers employ this compound in exploring new organic synthesis methodologies, particularly in the context of producing high-yield reactions under specific conditions .

Allosteric Inhibition Studies

It is instrumental in studying allosteric inhibition, where the compound may bind to an enzyme at one site and inhibit substrate binding at a different site, a concept vital for drug design .

Propriétés

IUPAC Name |

ethyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(29-4)10-12-18)16-8-13-20-19(14-16)22(15(3)31-20)23(26)30-6-2/h8-14H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBYOGZOWGMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide](/img/structure/B491575.png)

![N-((2,4-dimethylphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide](/img/structure/B491580.png)

![Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491583.png)

![4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491584.png)

![4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491585.png)

![N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]-4-propan-2-ylbenzenesulfonamide](/img/structure/B491586.png)

amino]phenyl isonicotinate](/img/structure/B491588.png)

amino]phenyl isonicotinate](/img/structure/B491598.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491600.png)

![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491604.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B491610.png)